molecular formula C25H20N2O3 B15042166 (3E)-1-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-1-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B15042166
M. Wt: 396.4 g/mol
InChI Key: TVMSVCARVYRCEB-RCCKNPSSSA-N
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Description

(3E)-1-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is an organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves the condensation of appropriate aldehydes and ketones under basic or acidic conditions. Common reagents used in the synthesis include:

  • Aldehydes: 2,4-dimethylbenzaldehyde and 4-nitrobenzaldehyde
  • Ketones: Acetophenone derivatives
  • Catalysts: Acidic or basic catalysts like p-toluenesulfonic acid or sodium hydroxide

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Amines, oxides

    Reduction: Alcohols, ketones

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry

In chemistry, (3E)-1-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The presence of the nitro group and aromatic rings suggests possible interactions with biological targets.

Industry

In the industrial sector, this compound might be used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-1-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-1-(2,4-dimethylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
  • (3E)-1-(2,4-dimethylphenyl)-3-(4-aminobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
  • (3E)-1-(2,4-dimethylphenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and aromatic groups, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C25H20N2O3

Molecular Weight

396.4 g/mol

IUPAC Name

(3E)-1-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C25H20N2O3/c1-17-8-13-23(18(2)14-17)26-24(20-6-4-3-5-7-20)16-21(25(26)28)15-19-9-11-22(12-10-19)27(29)30/h3-16H,1-2H3/b21-15+

InChI Key

TVMSVCARVYRCEB-RCCKNPSSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C2=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O)C4=CC=CC=C4)C

Origin of Product

United States

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